(4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one
Description
The compound (4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one is a pyrazol-3-one derivative characterized by a unique substitution pattern. Its core structure includes a pyrazol-3-one ring with a Z-configuration methylidene group at position 4, which is conjugated to a 1,2,4-triazol-4-ylamino moiety. The adamantyl group at position 2 distinguishes it from other pyrazol-3-one derivatives, conferring increased steric bulk and lipophilicity. This structural feature is hypothesized to enhance binding affinity in biological targets, such as enzymes or receptors, while the triazole group may participate in hydrogen bonding or π-π interactions .
Properties
Molecular Formula |
C23H26N6O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H26N6O/c1-15-21(12-26-28-13-24-25-14-28)22(30)29(27-15)20-4-2-19(3-5-20)23-9-16-6-17(10-23)8-18(7-16)11-23/h2-5,12-14,16-18,27H,6-11H2,1H3/b26-12+ |
InChI Key |
KFRCUUGLKNCCFL-RPPGKUMJSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)/C=N/N6C=NN=C6 |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)C=NN6C=NN=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the Adamantyl-Phenyl Intermediate: This step involves the alkylation of a phenyl ring with an adamantyl group using 1-adamantanol and a suitable catalyst.
Synthesis of the Triazole Moiety: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling of Intermediates: The adamantyl-phenyl intermediate is then coupled with the triazole derivative under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Formation of the Pyrazolone Core
Pyrazolone derivatives are typically synthesized via cyclocondensation of β-ketoesters with hydrazines . For this compound, ethyl acetoacetate derivatives may react with hydrazine hydrate under reflux to form the pyrazolone ring.
Functionalization with Adamantyl Group
The adamantyl group is introduced via nucleophilic substitution or coupling reactions. A reported method involves:
-
S-Alkylation : Reaction of a triazole-thiol intermediate with 1-adamantyl bromides in the presence of cesium carbonate .
Reaction Optimization and Conditions
Critical parameters for high yields and purity include:
Mechanistic Insights
-
Cyclization : Thiosemicarbazides undergo intramolecular nucleophilic attack, forming the triazole ring with elimination of H₂S .
-
S-Alkylation : The thiol group attacks electrophilic adamantyl bromides via an SN2 mechanism .
Comparative Bioactivity of Analogous Compounds
Structural analogs highlight the role of the adamantyl-triazole-pyrazolone framework in bioactivity:
| Compound | Structure | Activity | Source |
|---|---|---|---|
| 3-(1-Adamantyl)-4-methyl-5-phenyl-1,2,4-triazole | Adamantyl + triazole | Antimicrobial | |
| Pd-triazolethione complexes | Triazolethione-Pd coordination | Cytotoxic (MCF-7 cells) |
Scientific Research Applications
2-[4-(1-Adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(4H-1,2,4-triazol-4-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, enhancing binding affinity, while the triazole and pyrazolone moieties contribute to the compound’s electronic properties, facilitating interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazol-3-one derivatives are a diverse class of compounds with applications in medicinal chemistry and materials science. Below is a structural and functional comparison of the target compound with similar molecules:
Table 1: Structural Comparison of Pyrazol-3-one Derivatives
Key Observations:
Adamantyl vs. Fluorophenyl/Nitrophenyl Groups: The adamantyl group in the target compound increases steric bulk compared to smaller substituents like 4-fluorophenyl () or 4-nitrophenyl (). This may improve membrane permeability but reduce aqueous solubility .
Triazole vs. Imidazole/Thiomethyl Substituents: The 1,2,4-triazole group in the target compound offers two hydrogen-bond acceptors (N atoms), whereas imidazole () provides both donor and acceptor sites, enabling broader interaction profiles . Thiomethyl groups () enhance metabolic stability via resistance to oxidative degradation, a feature absent in the target compound .
In contrast, furan-based methylidene groups () introduce aromatic heterocyclic diversity, which may influence binding specificity .
Biological Activity
The compound (4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one is a novel pyrazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazolone core, an adamantyl group, and a triazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 14 | 64 |
These results indicate that the compound has promising antimicrobial potential, particularly against E. coli and S. aureus .
Anticancer Activity
The anticancer properties of the compound were assessed using various cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 8.3 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, which was confirmed through flow cytometry analysis .
Study 1: Antimicrobial Evaluation
In a study conducted by Gupta et al., the compound was tested alongside standard antibiotics. The results indicated that it could enhance the efficacy of certain antibiotics when used in combination therapies, suggesting a synergistic effect .
Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanism was performed by Zhang et al., where the compound was shown to inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt pathway. This study utilized Western blotting techniques to quantify protein expression levels related to these pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4Z)-2-[4-(1-adamantyl)phenyl]-5-methyl-4-[(1,2,4-triazol-4-ylamino)methylidene]pyrazol-3-one, and how can purity be maximized?
- Methodology : Multi-step synthesis involving condensation reactions, as demonstrated for structurally related pyrazolones (e.g., triazenylpyrazole precursors reacting with arylalkynes under copper-catalyzed conditions ). Purity optimization includes chromatographic techniques (e.g., column chromatography with silica gel) and recrystallization using solvents like THF/water mixtures .
- Key Considerations : Monitor intermediates via TLC or HPLC to isolate high-purity products. Adamantyl group stability during reaction steps requires inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
- Methodology :
- X-ray crystallography for absolute configuration determination, as shown for Z-configuration pyrazolones .
- NMR analysis : ¹H and ¹³C NMR to confirm substituent positions (e.g., adamantyl proton signals at δ ~1.6–2.2 ppm; triazole NH resonances at δ ~8–10 ppm) .
- Mass spectrometry (HRMS) to verify molecular ion peaks .
Q. What in vitro assays are suitable for initial biological activity screening (e.g., antimicrobial, anti-inflammatory)?
- Methodology :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages, using ELISA for cytokine quantification .
- Dose-response curves (IC₅₀/EC₅₀) to assess potency .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases, receptors)?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with active sites (e.g., triazole moiety coordinating with catalytic residues) .
- MD simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes over 100+ ns trajectories .
- ADMET prediction (SwissADME) to evaluate pharmacokinetic properties .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
- Case Study : Discrepancies in IC₅₀ values may arise from solvent effects (e.g., DMSO toxicity at >0.1% v/v) or cell line variability .
- Resolution :
- Normalize data using positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Validate findings across multiple assays (e.g., MTT vs. resazurin assays) .
Q. How does the adamantyl group influence solubility and bioavailability, and what formulation strategies mitigate these issues?
- Challenges : Adamantyl’s hydrophobicity reduces aqueous solubility (<10 µg/mL predicted via LogP >4) .
- Solutions :
- Nanoformulation : Liposomal encapsulation or cyclodextrin complexes to enhance dissolution .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) .
Q. What analytical methods detect degradation products under varying storage conditions?
- Methodology :
- Stability studies : Accelerated degradation (40°C/75% RH) monitored via HPLC-PDA .
- LC-MS/MS to identify degradation pathways (e.g., hydrolysis of triazole-amino linkage) .
Experimental Design & Data Analysis
Q. How to design dose-ranging studies for in vivo toxicity assessment?
- Protocol :
- Acute toxicity : OECD 423 guidelines (rodent models, escalating doses up to 2000 mg/kg) .
- Subchronic : 28-day repeated-dose study with histopathology and serum biochemistry .
Q. What statistical approaches validate reproducibility in biological replicates?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
